molecular formula C14H14O4<br>C6H4(CO2CH2CHCH2)2 B3422265 Diallyl phthalate CAS No. 25053-15-0

Diallyl phthalate

Cat. No.: B3422265
CAS No.: 25053-15-0
M. Wt: 246.26 g/mol
InChI Key: QUDWYFHPNIMBFC-UHFFFAOYSA-N
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Description

Diallyl phthalate is an organic compound with the chemical formula C({14})H({14})O(_{4}). It is a colorless, odorless liquid that is primarily used as a plasticizer and a cross-linking agent in the production of polymers. This compound is known for its excellent electrical insulating properties, making it a valuable material in the electronics industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diallyl phthalate is typically synthesized through the esterification of phthalic anhydride with allyl alcohol in the presence of a catalyst. The reaction involves heating phthalic anhydride and allyl alcohol with a polymerization inhibitor and a Lewis acid catalyst. The reaction mixture is then subjected to separation and purification processes to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of continuous reactors and distillation units to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

Diallyl phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phthalic acid, allyl alcohol derivatives, and various substituted phthalates .

Mechanism of Action

The mechanism of action of diallyl phthalate involves its ability to form cross-linked polymer networks. This is achieved through the reaction of the allyl groups with other monomers or polymers, resulting in a three-dimensional network. This cross-linking enhances the mechanical and thermal properties of the resulting material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its excellent electrical insulating properties and its ability to form highly cross-linked polymer networks. These properties make it particularly valuable in applications requiring high thermal and mechanical stability .

Properties

IUPAC Name

bis(prop-2-enyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2
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InChI Key

QUDWYFHPNIMBFC-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C
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Molecular Formula

C14H14O4, C6H4(CO2CH2CHCH2)2
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DSSTOX Substance ID

DTXSID7020392
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Molecular Weight

246.26 g/mol
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Physical Description

Diallyl phthalate is a clear pale-yellow liquid. Odorless. (NTP, 1992), Liquid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Slightly yellow; [MSDSonline], COLOURLESS LIQUID.
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Boiling Point

554 °F at 760 mmHg (NTP, 1992), 158-165 °C at 4 mm Hg, 290 °C
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Flash Point

230 °F (NTP, 1992), 166 °C, 330 °F (166 °C) (Closed cup), 166 °C c.c.
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), Sol in gasoline, mineral oil, glycerin, certain amines. Sol in most org liquids., In water, 182 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.015 (very poor)
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Density

1.12 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.120 at 20 °C/20 °C, Relative density (water = 1): 1.1
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Vapor Density

8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.3 (air= 1), Relative vapor density (air = 1): 8.3
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Vapor Pressure

0.00116 [mmHg], VP: 2.4 mm Hg at 150 °C, Vapor pressure, Pa at 25 °C: 0.02
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Color/Form

Nearly colorless, oily liquid

CAS No.

131-17-9, 25053-15-0
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Melting Point

-94 °F (NTP, 1992), freezing point: -70 °C, -70 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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